![molecular formula C15H15NO3S B299761 N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299761.png)
N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide, commonly known as DPC-681, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of thiophene carboxamides and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of DPC-681 is not fully understood. However, it has been reported to inhibit the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. In addition, DPC-681 has been reported to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation. Inhibition of NF-κB leads to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DPC-681 has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. In addition, DPC-681 has been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix. DPC-681 has also been reported to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. These findings suggest that DPC-681 could be a potential candidate for the development of new drugs for cancer treatment.
Advantages and Limitations for Lab Experiments
DPC-681 has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, and it has shown potent activity against various cancer cell lines. In addition, DPC-681 has been reported to exhibit anti-inflammatory activity, which could be useful for the development of drugs for inflammatory diseases. However, there are also some limitations to using DPC-681 in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. In addition, its potential toxicity and side effects need to be evaluated before it can be considered for clinical trials.
Future Directions
There are several future directions for the research on DPC-681. First, further studies are needed to elucidate its mechanism of action and molecular targets. This could provide insights into the development of new drugs for cancer and inflammatory diseases. Second, studies are needed to evaluate the potential toxicity and side effects of DPC-681. This could help determine its safety for clinical trials. Third, studies are needed to evaluate the efficacy of DPC-681 in animal models of cancer and inflammatory diseases. This could provide preclinical data for the development of new drugs. Finally, studies are needed to evaluate the potential of DPC-681 as a lead compound for the development of new drugs with improved potency and selectivity.
Synthesis Methods
DPC-681 can be synthesized using various methods, including the reaction of 3-(1,3-dioxan-2-yl)aniline with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting compound is then purified using column chromatography to obtain pure DPC-681. Other methods include the reaction of 3-(1,3-dioxan-2-yl)aniline with thiophene-2-carboxamide in the presence of a base and a solvent.
Scientific Research Applications
DPC-681 has shown potential applications in the field of drug discovery. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of human glioblastoma cells. In addition, DPC-681 has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that DPC-681 could be a potential candidate for the development of new drugs for cancer and inflammatory diseases.
properties
Product Name |
N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide |
|---|---|
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15NO3S/c17-14(13-6-2-9-20-13)16-12-5-1-4-11(10-12)15-18-7-3-8-19-15/h1-2,4-6,9-10,15H,3,7-8H2,(H,16,17) |
InChI Key |
BIVHKXOESNLHLX-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1COC(OC1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



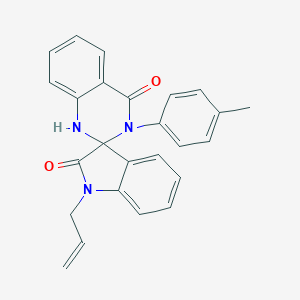
![4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299685.png)
![3-amino-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B299686.png)
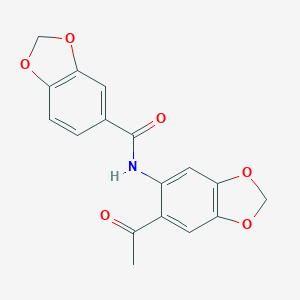
![5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B299691.png)
![Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B299693.png)
![2-chloro-4,5-difluoro-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299694.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)benzamide](/img/structure/B299697.png)
![N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B299700.png)
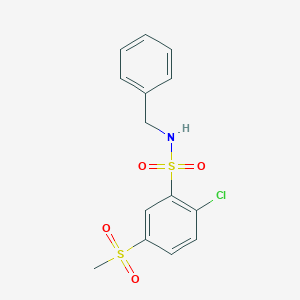
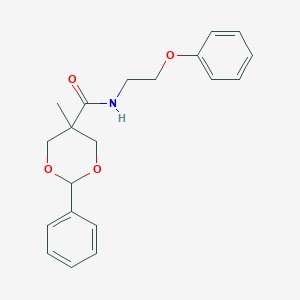
![N-[2-(4-cyclohexylphenoxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B299703.png)
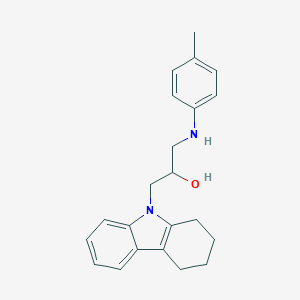
![N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299707.png)